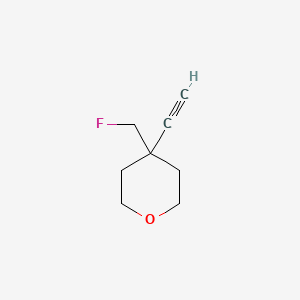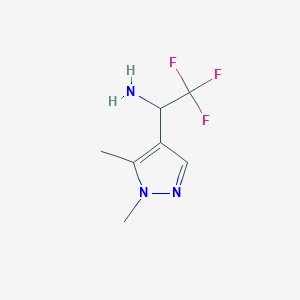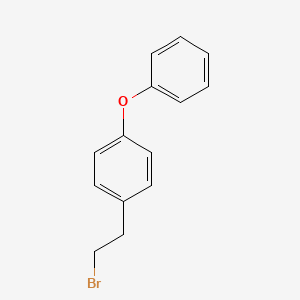
1-Methylcyclohexane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of methylcyclohexane, characterized by the presence of a sulfur atom bonded to a cyclohexane ring substituted with a methyl group. This compound is known for its distinctive odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under moderate temperatures and pressures to yield the desired thiol compound.
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of 1-methylcyclohexene in the presence of hydrogen sulfide. The process involves the use of metal catalysts such as palladium or platinum to facilitate the reaction and achieve high yields.
化学反応の分析
Types of Reactions: 1-Methylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
1-Methylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Methylcyclohexane-1-thiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activities.
類似化合物との比較
Cyclohexanethiol: Similar structure but without the methyl group.
Methylcyclohexane: Lacks the thiol group.
Cyclohexane-1-thiol: Similar structure but without the methyl group.
Uniqueness: 1-Methylcyclohexane-1-thiol is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
特性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC名 |
1-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 |
InChIキー |
OPVQCLPKQYQDFG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)










